3-chloro-N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide
CAS No.: 850932-04-6
VCID: VC11969428
Molecular Formula: C21H16ClN3O
Molecular Weight: 361.8 g/mol
* For research use only. Not for human or veterinary use.
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Description |
The compound 3-chloro-N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide is a complex organic molecule that belongs to the benzamide class, incorporating an imidazopyridine moiety. This article aims to provide a comprehensive overview of this compound, focusing on its chemical properties, potential applications, and relevant research findings. Synthesis and PreparationThe synthesis of 3-chloro-N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide typically involves the reaction of 7-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine with 3-chlorobenzoyl chloride in the presence of a base. This process is common for forming amide bonds in organic chemistry. Potential ApplicationsWhile specific applications for 3-chloro-N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide are not detailed in the available literature, compounds with similar structures are often explored for their biological activities, such as anti-inflammatory or antimicrobial properties. The imidazopyridine core is known for its pharmacological potential, making derivatives like this compound of interest for drug discovery. Biological Activity
Structural Analysis
Data Table: Comparison of Related Compounds
This table highlights the structural and molecular similarities among these compounds, which can guide future research into their applications. |
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CAS No. | 850932-04-6 | ||||||||||||||||
Product Name | 3-chloro-N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide | ||||||||||||||||
Molecular Formula | C21H16ClN3O | ||||||||||||||||
Molecular Weight | 361.8 g/mol | ||||||||||||||||
IUPAC Name | 3-chloro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide | ||||||||||||||||
Standard InChI | InChI=1S/C21H16ClN3O/c1-14-10-11-25-18(12-14)23-19(15-6-3-2-4-7-15)20(25)24-21(26)16-8-5-9-17(22)13-16/h2-13H,1H3,(H,24,26) | ||||||||||||||||
Standard InChIKey | FDXNFJOBGNUNFH-UHFFFAOYSA-N | ||||||||||||||||
SMILES | CC1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC(=CC=C3)Cl)C4=CC=CC=C4 | ||||||||||||||||
Canonical SMILES | CC1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC(=CC=C3)Cl)C4=CC=CC=C4 | ||||||||||||||||
PubChem Compound | 4251592 | ||||||||||||||||
Last Modified | Nov 23 2023 |
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